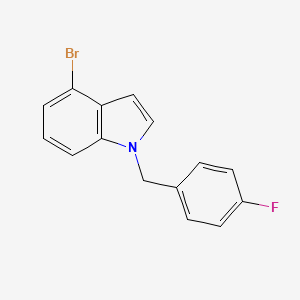

4-bromo-1-(4-fluorobenzyl)-1H-indole

Description

Chemical Structure and Properties 4-Bromo-1-(4-fluorobenzyl)-1H-indole (C₁₅H₁₁BrFN) is a brominated indole derivative substituted at position 1 with a 4-fluorobenzyl group and at position 4 with a bromine atom. Its molecular weight is 304.16 g/mol. This compound has been explored in medicinal chemistry, particularly in the context of HIV integrase (IN) inhibition .

Properties

IUPAC Name |

4-bromo-1-[(4-fluorophenyl)methyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFN/c16-14-2-1-3-15-13(14)8-9-18(15)10-11-4-6-12(17)7-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKSGSBYQDPZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CC3=CC=C(C=C3)F)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-fluorobenzyl)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl bromide and indole.

N-Alkylation: The first step involves the N-alkylation of indole with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Bromination: The resulting N-(4-fluorobenzyl)indole is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This step introduces the bromine atom at the 4-position of the indole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-fluorobenzyl)-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents and organolithium reagents.

Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions. For example, oxidation with reagents like potassium permanganate (KMnO4) can yield indole-2,3-diones, while reduction with hydrogen gas (H2) in the presence of a palladium catalyst can produce indoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds. These reactions typically require palladium catalysts and suitable ligands.

Common Reagents and Conditions

Nucleophilic Substitution: Grignard reagents (RMgX), organolithium reagents (RLi), aprotic solvents (THF, ether), low temperatures.

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), room temperature or elevated temperatures.

Coupling Reactions: Palladium catalysts (Pd(PPh3)4), bases (K2CO3, NaOH), solvents (DMF, toluene), elevated temperatures.

Major Products Formed

Nucleophilic Substitution: Substituted indoles with various functional groups.

Oxidation: Indole-2,3-diones, indole-3-carboxylic acids.

Reduction: Indoline derivatives.

Coupling Reactions: Biaryl compounds, styrene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmaceutical intermediate. Indole derivatives have been studied for their antiviral properties, particularly against HIV. Research indicates that modifications in the indole structure can enhance bioavailability and potency against viral targets. For instance, derivatives similar to 4-bromo-1-(4-fluorobenzyl)-1H-indole have shown promise in inhibiting the interaction between HIV surface proteins and host cell receptors .

Enzyme Inhibition Studies

Recent studies have highlighted the role of indole derivatives in inhibiting specific enzymes such as hyaluronidases, which are involved in various physiological processes. The compound N-(Pyridin-4yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide exhibited significant inhibitory activity with an IC50 value of 46 μM at neutral pH, indicating its potential therapeutic applications in conditions where hyaluronidase activity is dysregulated .

Indoles are known to interact with various biological targets due to their structural characteristics. The unique combination of bromine and fluorine substituents in this compound can enhance its reactivity and selectivity towards certain biomolecules, making it a candidate for further biological studies. These interactions can lead to modulation of enzyme activities and receptor functions, which are crucial for drug development .

Case Study: Antiviral Activity

A study focusing on indole derivatives demonstrated that compounds similar to this compound could effectively inhibit HIV replication by interfering with critical viral-host interactions. The research utilized molecular docking simulations to predict binding affinities and elucidate mechanisms of action, paving the way for future drug design strategies targeting HIV .

Case Study: Enzyme Inhibition

Another investigation assessed the inhibitory effects of various indole carboxamides on bovine testes hyaluronidase. The findings indicated that certain modifications to the indole structure could significantly enhance enzyme inhibition, suggesting that this compound could be explored further for its potential in treating diseases linked to abnormal hyaluronidase activity .

Data Tables

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-fluorobenzyl)-1H-indole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The indole ring structure allows for interactions with aromatic amino acids in proteins, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs with Varying Benzyl Substituents

Key Observations :

Analogs with Alternative Functional Groups

Key Observations :

- Sulfonyl vs. Benzyl : Tosyl substitution () replaces the benzyl group, altering electronic properties and steric demands. This modification is common in prodrug strategies.

Biological Activity

4-Bromo-1-(4-fluorobenzyl)-1H-indole is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom at the 4-position and a fluorobenzyl group at the 1-position of the indole ring. This unique substitution pattern is believed to influence its biological activity significantly.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted by researchers demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Anticancer Activity in Different Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 15.0 | Inhibition of PI3K/Akt pathway |

| A549 (Lung) | 10.0 | Modulation of Bcl-2 family proteins |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It shows promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The bromine and fluorine substituents enhance its binding affinity to various receptors and enzymes, leading to altered cellular responses.

Case Studies

A notable study published in a peer-reviewed journal evaluated the pharmacological profile of this compound in vivo. Mice treated with this compound exhibited reduced tumor growth compared to controls, supporting its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-1-(4-fluorobenzyl)-1H-indole?

The compound is typically synthesized via alkylation of 4-bromoindole with 4-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Alternative methods include Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole-linked substituents, though this requires prior functionalization of the indole core with azide or alkyne groups . Purification often involves flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and rigorous solvent removal under vacuum .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm substituent positions via chemical shifts (e.g., 4-fluorobenzyl protons at δ 4.62 ppm as a triplet, indole protons at δ 7.12–7.23 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z 385.0461) .

- ¹⁹F NMR : To verify the fluorobenzyl moiety (δ -114.65 ppm) .

Q. What safety precautions are recommended for handling this compound?

Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation/contact with skin, store in a cool, dry place under inert gas, and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can reaction yields be optimized in CuAAC-based syntheses of this compound derivatives?

Key factors include:

- Solvent selection : Polar aprotic mixtures (e.g., PEG-400:DMF 2:1) enhance Cu(I) solubility and reaction efficiency .

- Catalyst loading : Higher CuI concentrations (e.g., 1.0 g per 700 mg substrate) improve cycloaddition rates but may require post-reaction copper removal via aqueous washes .

- Reaction time : Extended stirring (12+ hours) ensures complete alkyne-azide conversion .

Q. How can contradictory NMR data be resolved when assigning substituent positions in analogs?

Use 2D NMR techniques:

- HSQC/HMBC : Correlate ¹H-¹³C couplings to confirm connectivity (e.g., distinguishing indole C3 vs. C5 substitution) .

- NOESY : Identify spatial proximity between fluorobenzyl protons and indole aromatic protons .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Q. How do steric effects influence the regioselectivity of alkylation at the indole N1 position?

Bulky electrophiles (e.g., 4-methoxybenzyl chloride) favor N1 alkylation due to reduced steric hindrance compared to C3 substitution. Kinetic control (shorter reaction times) and low temperatures (0–5°C) further enhance selectivity .

Q. What in vitro assays are appropriate for evaluating antioxidant or receptor-binding activity?

- DPPH/ABTS assays : Measure radical scavenging capacity for antioxidant studies .

- Radioligand binding assays : Use ³H-labeled agonists (e.g., for δ-opioid receptors) to quantify affinity and selectivity .

Data Analysis & Contradictions

Q. How to address discrepancies in reported melting points or spectral data across studies?

Cross-validate purity via HPLC (>95% purity) and differential scanning calorimetry (DSC). Contradictions may arise from polymorphic forms or residual solvents, which can be identified via X-ray crystallography or TGA .

Q. What strategies mitigate byproduct formation during alkylation (e.g., di-substituted indoles)?

- Stepwise addition : Slowly introduce 4-fluorobenzyl chloride to avoid excess reagent .

- Temperature control : Maintain reactions below 25°C to suppress di-alkylation .

- Protecting groups : Temporarily block reactive sites (e.g., C3) with silyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.